11-Ketoandrosterone Glucuronide
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Overview
Description
11-Ketoandrosterone Glucuronide is a metabolite of 11-Ketoandrosterone, an endogenous steroid and androgen. Androgens are sex hormones that stimulate or control the development and maintenance of male characteristics in vertebrates by binding to androgen receptors . 11-Ketoandrosterone belongs to a group of 11-oxyandrogens, which are potent and clinically relevant agonists of the androgen receptors .
Preparation Methods
The preparation of 11-Ketoandrosterone Glucuronide involves the glucuronidation of 11-Ketoandrosterone. This process can be achieved through chemical derivatization using hydroxylamine after liquid-liquid extraction to improve specificity and sensitivity . The method allows the quantitation of total 11-oxy C19 (free + sulfate and glucuronide conjugates) following enzymatic hydrolysis . Industrial production methods for glucuronides often involve enzymatic synthesis using recombinant UDP-glucuronosyltransferases (UGTs) .
Chemical Reactions Analysis
11-Ketoandrosterone Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydroxylamine for derivatization and liquid-liquid extraction . The major products formed from these reactions are glucuronide conjugates, which are highly water-soluble and readily excreted .
Scientific Research Applications
11-Ketoandrosterone Glucuronide has several scientific research applications. It is used in the study of androgen metabolism and the androgen backdoor pathway, a metabolic pathway for androgen synthesis that bypasses testosterone as an intermediate product . This compound is also relevant in the diagnosis and prognosis of endocrine and metabolic disorders . Additionally, it is used in the development of diagnostic, prognostic, and theranostic tools for various medical conditions .
Mechanism of Action
The mechanism of action of 11-Ketoandrosterone Glucuronide involves its role as an androgen. It binds to androgen receptors, stimulating or controlling the development and maintenance of male characteristics . The molecular targets and pathways involved include the androgen receptor pathway and the androgen backdoor pathway .
Comparison with Similar Compounds
11-Ketoandrosterone Glucuronide is similar to other 11-oxyandrogens, such as 11-Ketotestosterone and 11-Ketodihydrotestosterone . These compounds are potent and clinically relevant agonists of the androgen receptors . this compound is unique in its specific role in the androgen backdoor pathway and its potential as a urinary marker for the production of 11-Ketotestosterone .
Properties
Molecular Formula |
C25H36O9 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H36O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-14,17-21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11-,12+,13-,14-,17+,18-,19-,20+,21-,23+,24-,25-/m0/s1 |
InChI Key |
QTXWOOLAHRQMGZ-QASSVKNGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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